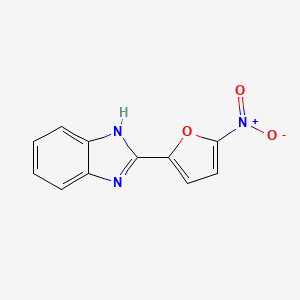

1H-Benzimidazole, 2-(5-nitro-2-furanyl)-

Description

1H-Benzimidazole, 2-(5-nitro-2-furanyl)- is a heterocyclic compound featuring a benzimidazole core substituted at the 2-position with a 5-nitro-2-furanyl group. This compound’s synthesis typically involves cyclization and substitution reactions, as seen in analogous benzimidazole derivatives .

Properties

CAS No. |

3945-78-6 |

|---|---|

Molecular Formula |

C11H7N3O3 |

Molecular Weight |

229.19 g/mol |

IUPAC Name |

2-(5-nitrofuran-2-yl)-1H-benzimidazole |

InChI |

InChI=1S/C11H7N3O3/c15-14(16)10-6-5-9(17-10)11-12-7-3-1-2-4-8(7)13-11/h1-6H,(H,12,13) |

InChI Key |

GOUDVMWLWAFVMC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)[N+](=O)[O-] |

Other CAS No. |

3945-78-6 |

Origin of Product |

United States |

Scientific Research Applications

1H-Benzimidazole, 2-(5-nitro-2-furanyl)-, also known as C11H7N3O3, is a chemical compound featuring a benzimidazole moiety with a nitrofuranyl substituent . Benzimidazoles, comprising a benzene ring fused with an imidazole ring, are significant heterocyclic compounds in medicinal chemistry and drug discovery .

Biological Activities

Benzimidazole derivatives exhibit a wide range of biological activities :

- Antimicrobial Activity: Benzimidazole derivatives have demonstrated antimicrobial potency against various bacterial and fungal strains . For example, purine benzimidazole hybrids have shown activity against multidrug-resistant S. aureus strains . Some α-aminonitrile-based benzimidazole derivatives also exhibit antibacterial and antifungal activities .

- Anti-inflammatory Activity: Certain benzimidazole derivatives have shown anti-inflammatory effects . Some compounds have demonstrated inhibition of inflammation comparable to standard drugs like diclofenac .

- Antiulcer Activity: Benzimidazole-piperazine conjugated analogs have been assessed for their in vivo antiulcer properties . Some derivatives have shown remarkable protection against ulcers compared to omeprazole .

- Other Activities: Benzimidazoles have demonstrated anticancer, antioxidant, and anticonvulsant activities .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Pharmacological Diversity : Despite structural similarities, functional groups dictate activity. For example, etonitazepyne’s pyrrolidinyl and ethoxyphenyl groups enable opioid receptor interactions, unlike the nitro-furan moiety .

Preparation Methods

Condensation of 5-Nitro-2-furaldehyde with 1,2-Phenylenediamine Derivatives

The most commonly employed method for synthesizing 1H-Benzimidazole, 2-(5-nitro-2-furanyl)- involves the condensation of 5-nitro-2-furaldehyde with 1,2-phenylenediamine under oxidative conditions.

- Reaction Conditions : Typically carried out in methanol solvent with potassium ferricyanide as an oxidizing agent, under reflux with exposure to air.

- Reaction Time : Approximately 3 hours.

- Yields : High yields reported, e.g., 83% for the parent compound.

- Purification : Products are recrystallized from ethanol/water mixtures (80:20).

| Reagents | Conditions | Product Yield | Melting Point (°C) | Notes |

|---|---|---|---|---|

| 5-Nitro-2-furaldehyde + 1,2-phenylenediamine | Methanol, K3[Fe(CN)6], reflux 3 h | 83% | 225–226 | Tan solid, high purity |

| 5-Nitro-2-furaldehyde + 4-chloro-1,2-phenylenediamine | Methanol, reflux 16 h | 55% | 234–235 | Yellow solid |

| 5-Nitro-2-furaldehyde + 4-fluoro-1,2-phenylenediamine | Methanol, reflux 3 h | 25% | 224–225 | Yellow-green solid |

| 5-Nitro-2-furaldehyde + 2,3-diaminotoluene | Methanol, reflux 3 h | 75% | 222–223 | Brown-tan solid |

This method is straightforward, scalable, and produces compounds with high purity and good yields. It allows for substitution on the phenylenediamine ring to produce various derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate benzimidazole synthesis, including derivatives similar to 1H-Benzimidazole, 2-(5-nitro-2-furanyl)-.

- Advantages : Reduced reaction times (minutes instead of hours), solvent-free or minimal solvent conditions, improved yields, and purity.

- Typical Procedure : Condensation of 1,2-diaminobenzenes with aldehydes or carboxylic acids under microwave irradiation, sometimes using catalysts such as mineral acids or Lewis acids.

- Catalysts Used : Montmorillonite KSF/K10, polyphosphoric acid, hydrochloric acid, or other acid catalysts.

- Reaction Time : Often less than 20 minutes.

- Yields : High yields reported, often above 80-90%.

Representative Microwave-Assisted Reaction:

| Substrate Pair | Catalyst / Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| 1,2-Diaminobenzene + 5-nitro-2-furaldehyde | Microwave irradiation, acid catalyst | 5–20 min | ~85-90 | Solvent-free or minimal solvent |

| 2-Nitroanilines + carboxylic acids | SnCl2 reduction, microwave, 130 °C | 5 min | High | One-pot synthesis |

Microwave-assisted methods provide a green chemistry approach with rapid synthesis and easy workup, suitable for library synthesis of benzimidazole derivatives.

Oxidative Condensation Using Various Oxidants

Oxidative condensation of 1,2-phenylenediamines with aldehydes using different oxidants has been reported:

- Oxidants : Nitrobenzene, benzoquinone, sodium metabisulfite, mercuric oxide, lead tetraacetate, iodine, copper(II) acetate, and even air.

- Solvents : Methanol, ethanol, or neat conditions.

- Yields : Generally good to excellent, depending on oxidant and substrate.

This method is flexible and allows for the preparation of various substituted benzimidazoles, including 2-(5-nitro-2-furanyl) derivatives.

One-Step Synthesis Using Potassium Ferricyanide Oxidation

A specific one-step synthesis involves:

- Mixing 5-nitro-2-furaldehyde with 1,2-phenylenediamine in methanol.

- Adding potassium ferricyanide solution in water.

- Heating under reflux with air exposure.

- Isolating the product by filtration and recrystallization.

This approach provides a high yield (up to 83%) of 1H-Benzimidazole, 2-(5-nitro-2-furanyl)- in a single step without isolating intermediates.

Catalytic Methods and Solvent-Free Conditions

- Use of heterogeneous catalysts such as silica-supported reagents, Wells-Dawson heteropoly acids, or copper-based catalysts under microwave or conventional heating has been reported.

- Solvent-free microwave-assisted synthesis enhances reaction rates and yields.

- Catalysts can often be reused multiple times without significant loss of activity.

- Environmentally friendly and sustainable protocols have been developed, emphasizing green chemistry principles.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Oxidative condensation with potassium ferricyanide | 5-nitro-2-furaldehyde + 1,2-phenylenediamine + K3[Fe(CN)6], MeOH, reflux | 3 hours | 25–83 | Simple, high purity | Air oxidation, easy purification |

| Microwave-assisted synthesis | 1,2-Diaminobenzene + aldehyde, acid catalyst, MW | 5–20 minutes | 80–95 | Rapid, green, solvent-free possible | Catalyst reuse, scalable |

| Oxidative condensation with other oxidants | Nitrobenzene, benzoquinone, iodine, etc. | Hours | Moderate to high | Versatile oxidants | Requires handling of oxidants |

| One-step synthesis with potassium ferricyanide | Same as oxidative condensation | 3 hours | Up to 83 | One-step, no intermediate isolation | Efficient for nitrofuranyl derivatives |

| Catalytic solvent-free methods | Silica-supported catalysts, heteropoly acids, Cu catalysts | Minutes to hours | High | Environmentally friendly, catalyst reuse | Suitable for library synthesis |

Detailed Research Findings

- Yield and Purity : The potassium ferricyanide oxidation method yields 1H-Benzimidazole, 2-(5-nitro-2-furanyl)- with an 83% yield and high purity, confirmed by melting point and spectroscopic data.

- Substituent Effects : Substitutions on the phenylenediamine ring (e.g., chloro, fluoro, methyl) affect yield and melting point, indicating electronic and steric influences on the reaction outcome.

- Microwave Advantages : Microwave-assisted methods reduce reaction times dramatically (minutes vs. hours), increase yields, and often eliminate the need for solvents, aligning with green chemistry goals.

- Catalyst Reusability : Catalysts such as Cu-phen-MCM-41 have been reused multiple times without loss of activity, demonstrating the sustainability of these methods.

Q & A

Q. What analytical approaches confirm the stability of 2-(5-nitro-2-furanyl)-1H-benzimidazole under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.